N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)benzamide
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Overview
Description
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)benzamide, also known by its chemical formula C₁₆H₁₂O₂, is a fascinating compound with diverse applications. Its structure features a benzofuran ring fused to a benzene ring, adorned with a benzoyl group. Let’s explore its synthesis, reactions, and scientific significance.
Preparation Methods
Synthetic Routes::
Friedel-Crafts Acylation:
Industrial Production:
Chemical Reactions Analysis
Reactions::
Oxidation: Undergoes oxidation reactions due to the benzoyl group.
Substitution: Reacts with nucleophiles (e.g., amines) to form amides.
Reduction: Reduction of the carbonyl group to the corresponding alcohol.
Benzoylation: Benzoyl chloride or benzoic anhydride, Lewis acid catalyst (e.g., AlCl₃).
Amide Formation: Amines (e.g., aniline), acid catalyst.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)benzamide itself is the primary product.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: Research on its pharmacological properties and drug development.
Industry: Limited applications due to its specialized structure.
Mechanism of Action
Targets: Interacts with specific cellular receptors or enzymes.
Pathways: Modulates signaling pathways (e.g., MAPK, PI3K/Akt).
Comparison with Similar Compounds
Uniqueness: Its benzofuran-benzene fusion sets it apart.
Similar Compounds:
Properties
Molecular Formula |
C23H17NO3 |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)benzamide |
InChI |
InChI=1S/C23H17NO3/c1-15-19-13-12-18(24-23(26)17-10-6-3-7-11-17)14-20(19)27-22(15)21(25)16-8-4-2-5-9-16/h2-14H,1H3,(H,24,26) |
InChI Key |
WIVJTDICOQAYNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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